![molecular formula C16H24BrNO2 B283439 N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzylamine family and has a unique chemical structure that makes it an ideal candidate for various biological studies.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine involves its binding to GPCRs. When this compound binds to a GPCR, it induces a conformational change in the receptor, which activates downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine are diverse and depend on the specific GPCR it targets. Some of the potential effects of this compound include changes in hormone signaling, neurotransmission, and sensory perception. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine may have therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine in lab experiments is its high potency and selectivity for GPCRs. This compound can be used in small quantities, which can help reduce experimental costs. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine. One of the primary areas of interest is in the development of new ligands for GPCRs. Researchers are currently working to identify compounds with even higher selectivity and potency for specific GPCRs, which could lead to the development of new therapeutic agents. Additionally, there is potential for the use of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine in the study of other membrane proteins, including ion channels and transporters. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
In conclusion, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a unique and promising compound with significant potential applications in scientific research. Its high potency and selectivity for GPCRs make it an ideal candidate for various biological studies, and its potential therapeutic applications make it an exciting area of future research.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine involves several steps, including the reaction of 4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde with tert-butylamine. This reaction is typically carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine has several potential applications in scientific research. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including hormone signaling, neurotransmission, and sensory perception. N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a potent ligand for GPCRs, and its use can help researchers better understand the mechanisms underlying GPCR signaling.
Propriétés
Formule moléculaire |
C16H24BrNO2 |
|---|---|
Poids moléculaire |
342.27 g/mol |
Nom IUPAC |
N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H24BrNO2/c1-6-8-20-15-13(17)9-12(10-14(15)19-7-2)11-18-16(3,4)5/h6,9-10,18H,1,7-8,11H2,2-5H3 |
Clé InChI |
FCRTUKVAWZKWHK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
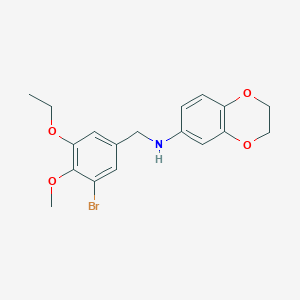

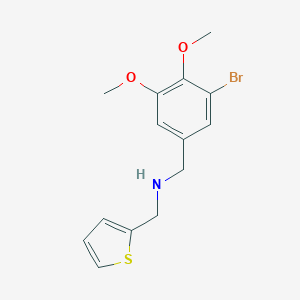
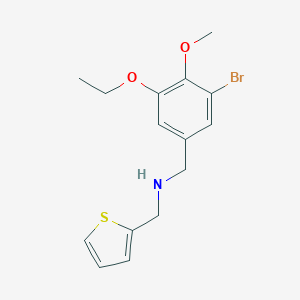
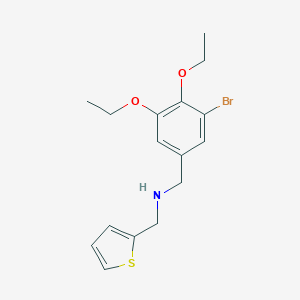

![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
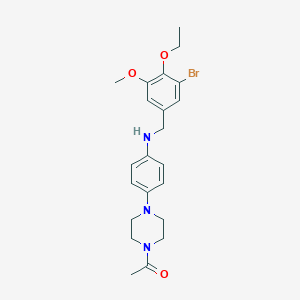
![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)